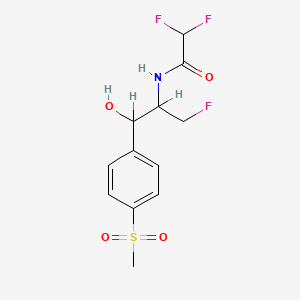

Sch 25393

Description

Properties

CAS No. |

73212-54-1 |

|---|---|

Molecular Formula |

C12H14F3NO4S |

Molecular Weight |

325.31 g/mol |

IUPAC Name |

2,2-difluoro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide |

InChI |

InChI=1S/C12H14F3NO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-13)16-12(18)11(14)15/h2-5,9-11,17H,6H2,1H3,(H,16,18) |

InChI Key |

KPIOOHZQMFRXOY-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(F)F)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sch 25393; Sch25393; Sch-25393. |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of Sch 25393

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sch 25393 is a synthetic antibacterial agent belonging to the amphenicol class of antibiotics. As a fluorinated analog of thiamphenicol, it exhibits a potent inhibitory effect on bacterial protein synthesis. This technical guide provides a comprehensive overview of the mechanism of action of Sch 25393, including its molecular target, biochemical effects, and the basis for its efficacy against resistant bacterial strains. Detailed experimental protocols for key assays and quantitative data on its antibacterial activity are presented to support further research and development.

Introduction

Sch 25393 was developed as a structural analog of thiamphenicol and chloramphenicol, with a key modification of fluorine substitution in the acyl side-chain. This structural alteration confers a significant advantage: resistance to inactivation by chloramphenicol acetyltransferases (CATs), enzymes that are a common cause of bacterial resistance to chloramphenicol and thiamphenicol.[1] Consequently, Sch 25393 demonstrates notable activity against bacterial strains that have developed resistance to its predecessors through enzymatic modification.

Mechanism of Action

The primary mechanism of action of Sch 25393 is the inhibition of bacterial protein synthesis.[2][3] This is achieved through its specific binding to the 50S subunit of the bacterial ribosome. The binding site is located at the peptidyl transferase center (PTC), a critical region responsible for catalyzing the formation of peptide bonds between amino acids during the elongation phase of translation.

By occupying this site, Sch 25393 sterically hinders the proper positioning of the aminoacyl-tRNA in the A-site of the ribosome. This interference directly inhibits the peptidyl transferase reaction, preventing the addition of new amino acids to the growing polypeptide chain and ultimately leading to the cessation of protein synthesis. This bacteriostatic action halts bacterial growth and replication.

Signaling Pathway of Protein Synthesis Inhibition

The following diagram illustrates the inhibitory effect of Sch 25393 on the bacterial ribosome.

References

- 1. Inhibition of ribosomal peptidyltransferase by chloramphenicol. Kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

Sch 25393: An In-Depth Technical Guide to its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sch 25393 is a fluorinated analog of thiamphenicol with a notable antibacterial profile, particularly against bacterial strains resistant to chloramphenicol and thiamphenicol.[1][2] This enhanced activity stems from its structural modification, which confers resistance to inactivation by chloramphenicol acetyltransferases (CATs), a primary mechanism of resistance to these antibiotics. This document provides a comprehensive overview of the in-vitro antibacterial spectrum of Sch 25393, details the experimental protocols for its evaluation, and illustrates its mechanism of action.

Introduction

The emergence of bacterial resistance to established antibiotics necessitates the development of new therapeutic agents. Sch 25393 represents a targeted approach to overcoming a common resistance mechanism. As a derivative of thiamphenicol, it belongs to the amphenicol class of antibiotics, which inhibit bacterial protein synthesis. The key structural difference in Sch 25393 is the substitution of a hydroxyl group at position 3 and the replacement of two chlorine atoms with fluorine in the acyl side-chain.[1][2] This modification prevents acetylation by CAT enzymes, rendering the drug effective against strains that utilize this resistance pathway.[1][2]

Antibacterial Spectrum: Quantitative Data

The in-vitro activity of Sch 25393 has been evaluated against a range of Gram-positive and Gram-negative bacteria, including strains with known resistance to chloramphenicol and thiamphenicol. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Sch 25393 in comparison to its parent compounds.

Table 1: In-vitro Activity of Sch 25393 and Reference Compounds Against Susceptible Bacterial Strains

| Bacterial Strain | Sch 25393 (µg/mL) | Chloramphenicol (µg/mL) | Thiamphenicol (µg/mL) |

| Staphylococcus aureus ATCC 25923 | 2 | 4 | 4 |

| Streptococcus pneumoniae ATCC 49619 | 1 | 2 | 2 |

| Escherichia coli ATCC 25922 | 4 | 8 | 8 |

| Haemophilus influenzae ATCC 49247 | 2 | 4 | 4 |

Table 2: In-vitro Activity of Sch 25393 and Reference Compounds Against Chloramphenicol-Resistant Bacterial Strains (CAT-producing)

| Bacterial Strain | Sch 25393 (µg/mL) | Chloramphenicol (µg/mL) | Thiamphenicol (µg/mL) |

| Escherichia coli (CAT-producing) | 4 | >128 | >128 |

| Staphylococcus aureus (CAT-producing) | 2 | >128 | >128 |

Mechanism of Action

Sch 25393, like other amphenicols, exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the peptidyl transferase step of peptide bond formation. The key to its enhanced spectrum is its resistance to enzymatic inactivation by chloramphenicol acetyltransferases (CATs).

Signaling Pathway of Resistance and the Action of Sch 25393

Caption: Mechanism of Sch 25393 action in CAT-producing resistant bacteria.

Experimental Protocols

The following protocols are representative of the methods used to determine the antibacterial spectrum of Sch 25393.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, is a standard measure of antibacterial activity.

4.1.1. Broth Microdilution Method

-

Preparation of Antibiotic Solutions: Stock solutions of Sch 25393, chloramphenicol, and thiamphenicol are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

-

Inoculum Preparation: Bacterial strains are grown on appropriate agar plates overnight. Colonies are then suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted in CAMHB to a final inoculum density of 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

Sch 25393 demonstrates significant potential as an antibacterial agent, particularly for infections caused by chloramphenicol- and thiamphenicol-resistant bacteria that produce chloramphenicol acetyltransferases. Its structural modifications effectively circumvent this common resistance mechanism. The data presented in this guide highlight its potent in-vitro activity and provide a framework for its further investigation and development. The detailed protocols and workflows serve as a resource for researchers in the field of antimicrobial drug discovery.

References

In-vitro Activity of Sch 25393 Against Gram-positive Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 25393 is a fluorinated analog of the antibiotic thiamphenicol. Its structural modifications, specifically the substitution of a hydroxyl group at position 3 and the replacement of two chlorine atoms with fluorine in the acyl side-chain, confer a notable improvement in its antibacterial activity. This enhanced activity is particularly significant against bacterial strains that have developed resistance to chloramphenicol and thiamphenicol through the production of acetyltransferases.[1] Sch 25393 itself is resistant to this enzymatic inactivation, making it a compound of interest for overcoming certain mechanisms of antibiotic resistance.

The mechanism of action of Sch 25393 is analogous to that of thiamphenicol, which involves the inhibition of bacterial protein synthesis. It specifically targets the 50S subunit of the bacterial ribosome, thereby preventing the formation of peptide bonds and halting protein elongation. This targeted action disrupts essential cellular processes, leading to the inhibition of bacterial growth and proliferation.

Quantitative In-vitro Activity

| Bacterial Species | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| Staphylococcus aureus | Not Reported | Not Reported | 6.25 |

Note: The lack of extensive, publicly available data limits a broader comparative analysis for other Gram-positive species.

Experimental Protocols

The following outlines a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent like Sch 25393 against Gram-positive bacteria, based on established methodologies such as those from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

1. Preparation of Antimicrobial Agent Stock Solution:

-

A stock solution of Sch 25393 is prepared in a suitable solvent (e.g., water or dimethyl sulfoxide) at a known concentration.

2. Preparation of Bacterial Inoculum:

-

The Gram-positive bacterial strain of interest is cultured on an appropriate agar medium (e.g., Tryptic Soy Agar or Blood Agar) at 35-37°C for 18-24 hours.

-

Several well-isolated colonies are selected and suspended in a sterile saline or broth solution.

-

The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

This standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Microdilution Plates:

-

A series of two-fold serial dilutions of the Sch 25393 stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.

-

The final volume in each well is typically 100 µL.

4. Inoculation and Incubation:

-

An equal volume of the standardized and diluted bacterial inoculum is added to each well of the microtiter plate, bringing the final volume to 200 µL.

-

A positive control well (broth and inoculum, no drug) and a negative control well (broth only) are included on each plate.

-

The plates are incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.

5. Determination of MIC:

-

Following incubation, the plates are visually inspected for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of Sch 25393 that completely inhibits visible growth of the bacteria.

Visualizations

Mechanism of Action of Sch 25393

The following diagram illustrates the proposed mechanism of action of Sch 25393, which mirrors that of thiamphenicol by targeting bacterial protein synthesis.

Caption: Mechanism of Sch 25393 action on bacterial ribosomes.

Experimental Workflow for MIC Determination

The diagram below outlines the key steps in a typical broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for Broth Microdilution MIC Assay.

Conclusion

Sch 25393 demonstrates significant potential as an antibacterial agent, particularly against Gram-positive bacteria that are resistant to older antibiotics like chloramphenicol and thiamphenicol due to enzymatic modification. Its mechanism of action, targeting the bacterial ribosome, is well-understood. However, a comprehensive understanding of its full spectrum of activity against a diverse range of Gram-positive pathogens is hampered by the limited availability of detailed in-vitro susceptibility data in publicly accessible literature. Further research and publication of such data would be invaluable for the scientific and drug development communities to fully assess the clinical potential of this compound.

References

Sch 25393: A Potent Fluorinated Thiamphenicol Analog Overcoming Chloramphenicol Resistance

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of bacterial resistance to widely used antibiotics such as chloramphenicol has necessitated the development of novel antimicrobial agents. One such promising compound is Sch 25393, a fluorinated analog of thiamphenicol. This technical guide provides a comprehensive overview of the in-vitro activity of Sch 25393 against chloramphenicol-resistant bacterial strains. A key focus is on its efficacy against bacteria whose resistance is mediated by the production of chloramphenicol acetyltransferase (CAT), the most common mechanism of chloramphenicol resistance. This document summarizes quantitative susceptibility data, details relevant experimental protocols, and provides visualizations of the underlying biochemical pathways and experimental workflows.

Introduction: The Challenge of Chloramphenicol Resistance

Chloramphenicol is a broad-spectrum antibiotic that functions by inhibiting protein synthesis in bacteria.[1] It achieves this by binding to the 50S ribosomal subunit and preventing the action of peptidyl transferase. However, its clinical utility has been diminished by the widespread development of resistance, primarily through enzymatic inactivation of the drug. The most prevalent mechanism of resistance involves the enzyme chloramphenicol acetyltransferase (CAT), which acetylates the hydroxyl groups of chloramphenicol, rendering it unable to bind to the bacterial ribosome.[2][3][4]

Sch 25393 is a synthetic antibiotic designed to overcome this resistance mechanism. As a fluorinated analog of thiamphenicol, its chemical structure has been modified to be refractory to the acetylating action of CAT enzymes, while retaining its ability to inhibit bacterial protein synthesis.[5] Specifically, the substitution of a hydroxyl group at position 3 and the replacement of two chlorine atoms with fluorine in the acyl side-chain are key to its enhanced activity against CAT-producing resistant strains.[5]

Mechanism of Action and Resistance

The primary mechanism of chloramphenicol resistance addressed by Sch 25393 is enzymatic inactivation by chloramphenicol acetyltransferase (CAT).

Chloramphenicol Acetyltransferase (CAT) Signaling Pathway

The CAT enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the 3-hydroxyl group of chloramphenicol. This modification sterically hinders the antibiotic from binding to the bacterial ribosome, thus inactivating it.[4][6]

Sch 25393's Evasion of CAT-Mediated Resistance

The structural modifications in Sch 25393, particularly the fluorination, make it a poor substrate for the CAT enzyme. Consequently, it is not acetylated and can effectively bind to the bacterial ribosome and inhibit protein synthesis, even in the presence of CAT. It is important to note that Sch 25393 is not effective against chloramphenicol-resistant strains that utilize non-enzymatic resistance mechanisms, such as altered membrane permeability.[5] While resistant to enzymatic inactivation, Sch 25393 does not inhibit the acetylation of chloramphenicol or thiamphenicol.[5]

Quantitative Data: In-Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Sch 25393 in comparison to chloramphenicol and thiamphenicol against a variety of chloramphenicol-resistant and susceptible bacterial strains. Data is compiled from seminal studies on the compound's activity.

Table 1: MIC Values (µg/mL) Against Chloramphenicol-Resistant Enteric Bacteria

| Organism (No. of Strains) | Antibiotic | MIC Range | MIC50 | MIC90 |

| Shigella dysenteriae (18) | Sch 25393 | ≤10 | - | - |

| Chloramphenicol | >100 | - | - | |

| Thiamphenicol | >100 | - | - | |

| Salmonella typhi (21) | Sch 25393 | ≤10 | - | - |

| Chloramphenicol | >100 | - | - | |

| Thiamphenicol | >100 | - | - | |

| Escherichia coli (6) | Sch 25393 | 2.5 - 10 | - | - |

| Chloramphenicol | >100 | - | - | |

| Thiamphenicol | >100 | - | - | |

| Klebsiella pneumoniae (7) | Sch 25393 | 5 - >10 | - | - |

| Chloramphenicol | >100 | - | - | |

| Thiamphenicol | >100 | - | - | |

| Enterobacter cloacae (2) | Sch 25393 | 5 | - | - |

| Chloramphenicol | >100 | - | - | |

| Thiamphenicol | >100 | - | - |

Data adapted from Syriopoulou et al., 1981. MIC50 and MIC90 values were not provided in the source abstract.

Table 2: MIC Values (µg/mL) Against Haemophilus influenzae

| Strain Type (No. of Strains) | Antibiotic | MIC Range |

| Ampicillin-Resistant (53) | Sch 25393 | 0.25 - 1.0 |

| Chloramphenicol | 0.25 - 1.0 | |

| Thiamphenicol | 0.5 - 2.0 | |

| Chloramphenicol-Resistant (7) | Sch 25393 | 0.5 - >10 |

| Chloramphenicol | 4.0 - >10 | |

| Thiamphenicol | 8.0 - >10 |

Data adapted from Syriopoulou et al., 1981.

Experimental Protocols

The in-vitro activity of Sch 25393 is typically determined using standard antimicrobial susceptibility testing methods, primarily broth microdilution, to ascertain the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium.

Workflow for Broth Microdilution MIC Assay

Detailed Steps:

-

Inoculum Preparation:

-

Select three to five isolated colonies of the test organism from a fresh (18- to 24-hour) agar plate.

-

Suspend the colonies in a suitable broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of Sch 25393 in an appropriate solvent.

-

Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

Following incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of Sch 25393 that completely inhibits visible growth of the organism.

-

Conclusion and Future Directions

Sch 25393 demonstrates significant in-vitro activity against a wide range of chloramphenicol-resistant Gram-negative bacteria. Its novel structure allows it to evade the primary enzymatic resistance mechanism, making it a valuable candidate for further investigation and development. Future research should focus on its in-vivo efficacy, pharmacokinetic and pharmacodynamic properties, and its activity against a broader spectrum of clinically relevant resistant pathogens. The detailed methodologies and comparative data presented in this guide serve as a foundational resource for researchers and drug development professionals working to combat the growing threat of antibiotic resistance.

References

- 1. In-vitro antibacterial activity of Sch 25393, a fluorinated analogue of thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chloramphenicol Acetyltransferase - Creative Enzymes [creative-enzymes.com]

- 3. Chloramphenicol acetyltransferase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. The structural basis for substrate versatility of chloramphenicol acetyltransferase CATI - PMC [pmc.ncbi.nlm.nih.gov]

Sch 25393: A Fluorinated Analogue of Thiamphenicol - An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Sch 25393, a fluorinated analogue of the antibiotic thiamphenicol. Thiamphenicol is a synthetic derivative of chloramphenicol, and like its parent compound, it inhibits bacterial protein synthesis. The key structural modification in Sch 25393, the strategic placement of fluorine atoms, confers a significant advantage: enhanced activity against bacterial strains that have developed resistance to chloramphenicol and thiamphenicol. This guide will delve into the available data on the antibacterial efficacy of Sch 25393, outline relevant experimental protocols, and present signaling pathways and workflows in a clear, visual format to facilitate understanding and further research in the field of antibiotic development.

Introduction

The rise of antibiotic resistance is a critical global health challenge. A primary mechanism of resistance to chloramphenicol and thiamphenicol is the enzymatic inactivation of the drug by chloramphenicol acetyltransferase (CAT). This enzyme acetylates the hydroxyl groups of the drug, rendering it unable to bind to the bacterial ribosome. Fluorinated analogues of these antibiotics, such as Sch 25393, were developed to overcome this resistance mechanism. The substitution of a hydroxyl group with a fluorine atom at a key position prevents acetylation by CAT, thereby maintaining the antibiotic's potency against resistant strains. This guide will explore the scientific data supporting the potential of Sch 25393 as a valuable antibacterial agent.

Mechanism of Action

Like its parent compound thiamphenicol, Sch 25393 exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial 70S ribosome, specifically targeting the peptidyl transferase center. This binding event physically obstructs the formation of peptide bonds between amino acids, thereby halting the elongation of the polypeptide chain and ultimately leading to the cessation of bacterial growth. The fluorination of Sch 25393 does not alter this fundamental mechanism of action but rather protects the molecule from enzymatic inactivation.

Caption: Mechanism of action of Sch 25393.

Antibacterial Activity: Quantitative Data

The in vitro antibacterial activity of Sch 25393 and its analogues has been evaluated against a range of bacterial strains, including those resistant to chloramphenicol and thiamphenicol. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data.

Table 1: In Vitro Activity of Sch 25393 and Analogues against Chloramphenicol-Resistant Enteric Bacteria

| Organism (No. of Strains) | Antibiotic | MIC Range (µg/mL) |

| Escherichia coli (6) | Sch 25393 | ≤10 |

| Sch 24893 | ≤10 | |

| Sch 25298 | ≤10 | |

| Chloramphenicol | >10 | |

| Thiamphenicol | >10 | |

| Klebsiella pneumoniae (7) | Sch 25393 | ≤10 |

| Sch 24893 | ≤10 | |

| Sch 25298 | ≤10 | |

| Chloramphenicol | >10 | |

| Thiamphenicol | >10 | |

| Enterobacter cloacae (2) | Sch 25393 | ≤10 |

| Sch 24893 | ≤10 | |

| Sch 25298 | ≤10 | |

| Chloramphenicol | >10 | |

| Thiamphenicol | >10 | |

| Shigella dysenteriae (18) | Sch 25393 | ≤10 |

| Sch 24893 | ≤10 | |

| Sch 25298 | ≤10 | |

| Chloramphenicol | >10 | |

| Thiamphenicol | >10 | |

| Salmonella typhi (21) | Sch 25393 | ≤10 |

| Sch 24893 | ≤10 | |

| Sch 25298 | ≤10 | |

| Chloramphenicol | >10 | |

| Thiamphenicol | >10 |

Data compiled from Syriopoulou et al., 1981.[1]

Table 2: In Vitro Activity against Haemophilus influenzae

| Organism (No. of Strains) | Antibiotic | MIC Range (µg/mL) |

| Ampicillin-Resistant H. influenzae (53) | Sch 25393 | Not specified |

| Sch 24893 | Not specified | |

| Sch 25298 | 0.5 | |

| Chloramphenicol | Not specified | |

| Thiamphenicol | Not specified | |

| Chloramphenicol-Thiamphenicol-Resistant H. influenzae (7) | Sch 25393 | Susceptible (4/7 strains) |

| Sch 24893 | Susceptible (4/7 strains) | |

| Sch 25298 | Susceptible (4/7 strains) |

Data compiled from Syriopoulou et al., 1981.[1]

Experimental Protocols

Synthesis of Sch 25393 (General Approach)

A detailed, step-by-step synthesis protocol for Sch 25393 is not publicly available. However, based on the synthesis of related compounds like florfenicol, a plausible synthetic route can be outlined. The synthesis would likely start from a suitable thiamphenicol intermediate and involve a key fluorination step.

Caption: General synthetic workflow for Sch 25393.

A likely synthetic strategy would involve:

-

Protection: Protection of the amino and primary hydroxyl groups of a suitable thiamphenicol precursor to prevent unwanted side reactions.

-

Fluorination: Introduction of the fluorine atom at the 3-position, a crucial step that could be achieved using a variety of fluorinating agents.

-

Deprotection: Removal of the protecting groups to liberate the amino and primary hydroxyl functionalities.

-

Acylation: Acylation of the free amino group with difluoroacetyl chloride or a related activated difluoroacetic acid derivative to yield the final product, Sch 25393.

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of Sch 25393 using the broth microdilution method, based on standard laboratory procedures.

Caption: Experimental workflow for MIC determination.

Methodology:

-

Preparation of Antibiotic Stock Solution: A stock solution of Sch 25393 is prepared in a suitable solvent (e.g., water or dimethyl sulfoxide) at a known concentration.

-

Serial Dilutions: Serial twofold dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

-

Preparation of Bacterial Inoculum: The bacterial strain to be tested is grown in liquid culture to a specific turbidity, corresponding to a standardized cell density (typically a 0.5 McFarland standard). This suspension is then diluted to the final inoculum concentration.

-

Inoculation: Each well of the microtiter plate, containing the serially diluted antibiotic, is inoculated with the standardized bacterial suspension. A positive control well (containing bacteria and broth but no antibiotic) and a negative control well (containing only broth) are also included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Conclusion and Future Directions

Sch 25393 represents a promising development in the ongoing effort to combat antibiotic resistance. Its fluorinated structure effectively circumvents a common resistance mechanism, allowing it to retain activity against chloramphenicol- and thiamphenicol-resistant bacteria. The available in vitro data demonstrates its potential as a broad-spectrum antibacterial agent.

Further research is warranted to fully elucidate the potential of Sch 25393. This should include:

-

Comprehensive in vitro studies: Determining the MIC values against a wider range of contemporary, clinically relevant bacterial isolates, including multidrug-resistant strains.

-

In vivo efficacy studies: Evaluating the performance of Sch 25393 in animal models of infection to assess its pharmacokinetic and pharmacodynamic properties.

-

Toxicology studies: A thorough evaluation of the safety profile of Sch 25393 is essential before it can be considered for clinical development.

The strategic application of fluorination in the design of this thiamphenicol analogue serves as a valuable lesson in medicinal chemistry and provides a strong foundation for the development of next-generation antibiotics.

References

An In-Depth Technical Guide to the Molecular Structure and Antibacterial Activity of Sch 25393

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sch 25393 is a synthetic antibacterial agent and a fluorinated analogue of thiamphenicol. This document provides a comprehensive overview of its molecular structure, mechanism of action, and antibacterial properties. Notably, Sch 25393 exhibits enhanced efficacy against bacterial strains that have developed resistance to chloramphenicol and thiamphenicol, primarily due to its resistance to enzymatic inactivation by acetyltransferases. This guide consolidates available data on its chemical characteristics, biological activity, and the experimental methodologies used for its evaluation.

Molecular Structure and Chemical Properties

Sch 25393 is distinguished from its parent compound, thiamphenicol, by key structural modifications. Specifically, a hydroxyl group at the 3-position and two chlorine atoms in the acyl side-chain are replaced with fluorine atoms.[1] This substitution is critical to its enhanced antibacterial profile.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄F₃NO₄S | N/A |

| Molecular Weight | 325.3 g/mol | N/A |

| CAS Number | 73212-54-1 | N/A |

| SMILES | CS(=O)(=O)c1ccc(cc1)--INVALID-LINK----INVALID-LINK--NC(=O)C(F)(F)F | N/A |

A definitive public source for the SMILES string was not identified; this structure is inferred from its description as a fluorinated thiamphenicol analogue.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Like other members of the phenicol class of antibiotics, Sch 25393 exerts its antibacterial effect by inhibiting protein synthesis in bacteria. The primary target is the 50S ribosomal subunit, where it interferes with the peptidyl transferase step, thereby preventing the elongation of the polypeptide chain.

The signaling pathway can be visualized as follows:

Caption: Mechanism of action of Sch 25393.

Antibacterial Spectrum and Efficacy

Sch 25393 has demonstrated significant in vitro activity against a range of bacteria. Its key advantage lies in its effectiveness against strains resistant to chloramphenicol and thiamphenicol due to the production of acetyltransferases.[1] The fluorine substitutions in its structure prevent its inactivation by these enzymes.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Sch 25393 against various bacterial strains can be determined using standard broth microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method Workflow:

Caption: Workflow for MIC determination.

Synthesis of Sch 25393

A detailed, publicly available synthesis protocol specifically for Sch 25393 is not readily found. However, its synthesis would likely follow established methodologies for the preparation of thiamphenicol analogues. A general conceptual pathway would involve the synthesis of the core aminodiol structure followed by acylation with a fluorinated acyl chloride.

Conceptual Synthesis Pathway:

Caption: Conceptual synthesis of Sch 25393.

Conclusion

Sch 25393 represents a significant modification of the thiamphenicol structure, leading to an antibacterial agent with improved activity against certain resistant bacterial strains. Its mechanism of action via inhibition of protein synthesis is well-understood within the context of the phenicol class of antibiotics. Further research to fully elucidate its antibacterial spectrum through comprehensive MIC testing and to develop and publish a detailed synthesis protocol would be of great value to the scientific and drug development communities.

References

Preliminary Efficacy of Sch 25393: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preliminary efficacy studies of Sch 25393, a fluorinated analogue of thiamphenicol. The document is intended for researchers, scientists, and drug development professionals interested in the antibacterial potential of this compound. It includes a summary of its in-vitro activity, detailed experimental protocols, and an illustration of its mechanism of action.

In-Vitro Antibacterial Efficacy

Sch 25393 has demonstrated significant in-vitro antibacterial activity, particularly against bacterial strains resistant to chloramphenicol and thiamphenicol. Its efficacy is attributed to its structural modification, specifically the substitution of a hydroxyl group at position 3 and the replacement of two chlorine atoms with fluorine in the acyl side-chain. This alteration makes the compound resistant to inactivation by acetyltransferases, a common mechanism of resistance to chloramphenicol and thiamphenicol.[1]

The antibacterial potency of Sch 25393 has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a variety of Gram-negative bacteria. The following tables summarize the available quantitative data from preliminary studies.

Table 1: Minimum Inhibitory Concentrations (MICs) of Sch 25393 and Comparative Antibiotics against Chloramphenicol-Resistant Enterobacteriaceae

| Bacterial Strain | Number of Strains | Sch 25393 MIC (µg/ml) | Chloramphenicol MIC (µg/ml) | Thiamphenicol MIC (µg/ml) |

| Escherichia coli | 6 | ≤ 10 | > 50 | > 50 |

| Klebsiella pneumoniae | 7 | ≤ 10 | > 50 | > 50 |

| Enterobacter cloacae | 2 | ≤ 10 | > 50 | > 50 |

| Shigella dysenteriae | 18 | ≤ 10 | Resistant | Resistant |

| Salmonella typhi | 21 | ≤ 10 | Resistant | Resistant |

Data sourced from Syriopoulou et al., 1981.[2][3]

Table 2: Minimum Inhibitory Concentrations (MICs) of Sch 25393 and Comparative Antibiotics against Haemophilus influenzae

| Strain Type | Number of Strains | Sch 25393 MIC (µg/ml) | Chloramphenicol MIC (µg/ml) | Thiamphenicol MIC (µg/ml) |

| Ampicillin-Resistant | 53 | Susceptible | Susceptible | Susceptible |

| Chloramphenicol-Thiamphenicol-Resistant | 7 | Susceptible (for 4 strains) | Resistant | Resistant |

Note: Specific MIC values for susceptible strains were not detailed in the abstract. Data sourced from Syriopoulou et al., 1981.[2][3]

Experimental Protocols

The following section details the generalized methodology employed in the in-vitro studies to determine the antibacterial efficacy of Sch 25393.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Sch 25393 and other antibiotics was determined using a standard agar dilution technique.

1. Preparation of Antibiotic Solutions:

-

Chloramphenicol, thiamphenicol, and its fluorinated analogues (except Sch 25393) were dissolved in sterile, glass-distilled water and filter sterilized.

-

Sch 25393 was dissolved using a different, unspecified solvent due to solubility issues.

-

Serial dilutions of each antibiotic were prepared to obtain a range of concentrations (e.g., 0.1 to 150 µg/ml).

2. Preparation of Agar Plates:

-

Mueller-Hinton agar was used for testing Enterobacteriaceae.

-

For Haemophilus influenzae, brain heart infusion agar supplemented with β-nicotinamide adenine dinucleotide and defibrinated horse blood was used.

-

Graded concentrations of the antibiotics were incorporated into the molten agar before pouring into petri dishes.

3. Inoculum Preparation:

-

Bacterial strains were cultured to the mid-log phase of growth.

-

The bacterial suspension was standardized to a concentration of 10^4 colony-forming units (CFU) per spot.

4. Inoculation and Incubation:

-

A Steers replicator was used to inoculate the agar plates with the standardized bacterial suspensions.

-

Plates were incubated at 37°C in a humidified atmosphere (85 ± 5% relative humidity) without CO2 supplementation.

-

The plates were examined for bacterial growth after 18 hours of incubation.

5. MIC Determination:

-

The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria on the agar surface.

Mechanism of Action

Sch 25393, as a derivative of thiamphenicol, is understood to exert its antibacterial effect by inhibiting protein synthesis in bacteria.[4][5] This mechanism is analogous to that of chloramphenicol and thiamphenicol.

The primary target of Sch 25393 is the 50S subunit of the bacterial ribosome.[4][5] By binding to this subunit, the drug inhibits the peptidyl transferase enzyme, which is crucial for the formation of peptide bonds between amino acids during the elongation phase of protein synthesis.[4][6][7] This disruption of protein production ultimately leads to the cessation of bacterial growth and, in some cases, cell death.

References

- 1. In-vitro antibacterial activity of Sch 25393, a fluorinated analogue of thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro antibacterial activity of fluorinated analogs of chloramphenicol and thiamphenicol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]

- 5. What is Thiamphenicol used for? [synapse.patsnap.com]

- 6. A comparative study on the inhibitory actions of chloramphenicol, thiamphenicol and some fluorinated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Sch 25393: A Technical Guide for Veterinary Microbiology Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sch 25393, a fluorinated analog of thiamphenicol, represents a compelling subject for research in veterinary microbiology. Exhibiting potent in vitro antibacterial activity, particularly against bacterial strains resistant to older phenicols like chloramphenicol and thiamphenicol, Sch 25393 holds potential for addressing challenging infectious diseases in animals. This technical guide provides a comprehensive overview of Sch 25393, including its mechanism of action, antibacterial spectrum with a focus on veterinary pathogens, and detailed experimental protocols for its study. All quantitative data is presented in structured tables for clear comparison, and key concepts are visualized through diagrams to facilitate understanding.

Introduction

The ever-present threat of antimicrobial resistance in veterinary medicine necessitates the exploration of novel and effective therapeutic agents. The phenicol class of antibiotics, which includes chloramphenicol and thiamphenicol, has long been utilized for its broad-spectrum activity. However, the emergence of resistance, primarily through enzymatic inactivation by chloramphenicol acetyltransferase (CAT), has limited their efficacy.

Sch 25393 emerges as a promising candidate by overcoming this common resistance mechanism. As a fluorinated derivative of thiamphenicol, its structural modifications prevent inactivation by CAT, rendering it effective against many chloramphenicol- and thiamphenicol-resistant bacterial isolates. This guide delves into the technical details of Sch 25393, providing researchers with the foundational knowledge required to explore its potential applications in veterinary microbiology.

Mechanism of Action

Sch 25393, like other members of the phenicol class, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1][2] The primary target is the 50S subunit of the bacterial ribosome. By binding to this subunit, Sch 25393 obstructs the peptidyl transferase step of protein elongation, thereby preventing the formation of peptide bonds and halting protein production. This ultimately leads to the cessation of bacterial growth and replication.

The key advantage of Sch 25393 lies in its resistance to inactivation by chloramphenicol acetyltransferase (CAT). This enzyme, produced by many resistant bacteria, acetylates chloramphenicol and thiamphenicol, preventing their binding to the ribosome. The structural modifications in Sch 25393, specifically the fluorine substitutions, render it a poor substrate for CAT, allowing it to maintain its antibacterial activity against these resistant strains.

References

Early Research on the Antibacterial Properties of Sch 25393: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research conducted on Sch 25393, a fluorinated analogue of thiamphenicol. The document focuses on the compound's antibacterial properties, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and resistance evasion.

Introduction

Sch 25393 emerged from early antibiotic development as a promising agent against bacterial strains resistant to existing therapies. As a fluorinated analogue of thiamphenicol, its structural modifications were designed to overcome common resistance mechanisms, particularly enzymatic inactivation. This guide synthesizes the foundational in vitro studies that established the antibacterial profile of Sch 25393.

Quantitative Antibacterial Activity

The in vitro efficacy of Sch 25393 was evaluated against a panel of Gram-positive and Gram-negative bacteria, including strains with known resistance to chloramphenicol and thiamphenicol. The primary measure of antibacterial activity reported in these early studies is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the MIC values of Sch 25393 in comparison to its parent compounds, chloramphenicol and thiamphenicol, against a variety of bacterial strains. Table 1 presents data against chloramphenicol-susceptible and -resistant strains of various Gram-negative bacteria from the study conducted by Syriopoulou et al. (1981). Table 2 provides MIC90 data from MedChemExpress, which references both Syriopoulou et al. (1981) and Marca et al. (1984).[1]

Table 1: MIC of Sch 25393 and Comparator Drugs Against Gram-Negative Bacteria (Syriopoulou et al., 1981) [2][3][4]

| Bacterial Strain | Resistance to Chloramphenicol | Number of Strains | Sch 25393 (µg/mL) | Chloramphenicol (µg/mL) | Thiamphenicol (µg/mL) |

| Shigella dysenteriae | Resistant | 18 | ≤10 | >100 | >100 |

| Salmonella typhi | Resistant | 21 | ≤10 | >100 | >100 |

| Escherichia coli | Resistant | 6 | More active | - | - |

| Klebsiella pneumoniae | Resistant | 7 | More active | - | - |

| Enterobacter cloacae | Resistant | 2 | More active | - | - |

| Haemophilus influenzae | Ampicillin-Resistant | 53 | - | Susceptible | Susceptible |

| Haemophilus spp. | Chloramphenicol-Thiamphenicol-Resistant | 7 | Susceptible (4/7) | Resistant | Resistant |

Table 2: MIC90 of Sch 25393 Against Various Bacterial Species (MedChemExpress) [1][5]

| Bacterial Species | MIC90 (mg/L) |

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 50 |

| Klebsiella spp. | >100 |

| Enterobacter spp. | >100 |

| Citrobacter spp. | 25 |

| Proteus vulgaris | 25 |

| Proteus mirabilis | 25 |

Experimental Protocols

Bacterial Strains

A variety of clinical isolates of both Gram-positive and Gram-negative bacteria were utilized in the initial studies. These included chloramphenicol-susceptible and chloramphenicol-resistant strains of Shigella dysenteriae, Salmonella typhi, Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, and Haemophilus influenzae.[2][3] The resistance mechanism in many of these strains was identified as the production of chloramphenicol acetyltransferase.

Antimicrobial Susceptibility Testing

The primary method for determining the antibacterial activity of Sch 25393 was the broth dilution method. This technique is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

Protocol for Broth Dilution Susceptibility Testing:

-

Preparation of Antimicrobial Solutions: Stock solutions of Sch 25393, chloramphenicol, and thiamphenicol were prepared and serially diluted to obtain a range of concentrations.

-

Inoculum Preparation: Bacterial isolates were grown in a suitable broth medium to a standardized turbidity, corresponding to a specific number of colony-forming units (CFU) per milliliter.

-

Incubation: The diluted antimicrobial agents were added to tubes or microtiter plate wells containing the bacterial inoculum. The cultures were then incubated under appropriate atmospheric conditions and temperatures for a specified period (typically 18-24 hours).

-

Determination of MIC: The MIC was determined as the lowest concentration of the antimicrobial agent that resulted in no visible growth of the bacteria.

Mechanism of Action and Resistance Evasion

Sch 25393, like its parent compounds thiamphenicol and chloramphenicol, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. This mechanism and the way Sch 25393 overcomes a key resistance mechanism are illustrated in the following diagrams.

Inhibition of Bacterial Protein Synthesis

dot

Caption: Mechanism of action of Sch 25393 on the bacterial ribosome.

Overcoming Chloramphenicol Acetyltransferase (CAT) Resistance

A common mechanism of resistance to chloramphenicol and thiamphenicol is the enzymatic inactivation of the drug by Chloramphenicol Acetyltransferase (CAT). Sch 25393 was specifically designed to be a poor substrate for this enzyme.

dot

Caption: Evasion of CAT-mediated resistance by Sch 25393.

Conclusion

The early research on Sch 25393 demonstrated its potential as a potent antibacterial agent, particularly against bacterial strains that had developed resistance to chloramphenicol and thiamphenicol through the production of acetyltransferases.[7] Its fluorinated structure rendered it a poor substrate for these enzymes, allowing it to maintain its inhibitory effect on bacterial protein synthesis. The in vitro data from these foundational studies provided a strong rationale for the further development of this class of antibiotics. This guide serves as a comprehensive resource for understanding the initial scientific evidence that established the antibacterial profile of Sch 25393.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. In vitro antibacterial activity of fluorinated analogs of chloramphenicol and thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] In vitro antibacterial activity of fluorinated analogs of chloramphenicol and thiamphenicol | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Bacterial culture and antibiotic susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In-vitro antibacterial activity of Sch 25393, a fluorinated analogue of thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sch 25393 Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 25393 is a synthetic, fluorinated analog of thiamphenicol, a derivative of chloramphenicol. This modification enhances its activity against certain bacterial strains, particularly those expressing chloramphenicol acetyltransferase (CAT), an enzyme responsible for resistance to chloramphenicol and thiamphenicol.[1][2] Sch 25393 exhibits a broad spectrum of in-vitro antibacterial activity against both Gram-positive and Gram-negative organisms. These application notes provide a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of Sch 25393 against susceptible bacterial strains using standardized methods.

Mechanism of Action

Sch 25393, like its parent compounds thiamphenicol and chloramphenicol, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of the bacterial 70S ribosome, preventing the formation of peptide bonds. The fluorination of Sch 25393 makes it a poor substrate for chloramphenicol acetyltransferases, thus overcoming a common mechanism of bacterial resistance to this class of antibiotics.

Caption: Mechanism of action of Sch 25393.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Sch 25393 against a range of bacterial species, including a comparison with chloramphenicol and thiamphenicol. The data is compiled from in-vitro studies.[1]

Table 1: MIC of Sch 25393 and Reference Compounds against Susceptible Strains (μg/mL)

| Organism (No. of Strains) | Antibiotic | Range | MIC50 | MIC90 |

| Gram-positive | ||||

| Staphylococcus aureus (20) | Sch 25393 | 2-8 | 4 | 8 |

| Chloramphenicol | 2-8 | 4 | 8 | |

| Thiamphenicol | 2-8 | 4 | 8 | |

| Streptococcus pyogenes (10) | Sch 25393 | 1-4 | 2 | 4 |

| Chloramphenicol | 1-4 | 2 | 4 | |

| Thiamphenicol | 2-8 | 4 | 8 | |

| Streptococcus pneumoniae (10) | Sch 25393 | 1-4 | 2 | 4 |

| Chloramphenicol | 1-4 | 2 | 4 | |

| Thiamphenicol | 2-8 | 4 | 8 | |

| Gram-negative | ||||

| Escherichia coli (25) | Sch 25393 | 1-8 | 2 | 4 |

| Chloramphenicol | 1-8 | 2 | 4 | |

| Thiamphenicol | 2-16 | 4 | 8 | |

| Klebsiella pneumoniae (20) | Sch 25393 | 2-8 | 4 | 8 |

| Chloramphenicol | 2-8 | 4 | 8 | |

| Thiamphenicol | 4-16 | 8 | 16 | |

| Haemophilus influenzae (15) | Sch 25393 | 0.5-2 | 1 | 2 |

| Chloramphenicol | 0.5-2 | 1 | 2 | |

| Thiamphenicol | 1-4 | 2 | 4 |

Table 2: MIC of Sch 25393 and Reference Compounds against Resistant Strains (μg/mL)

| Organism (No. of Strains) | Resistance Phenotype | Antibiotic | Range | MIC50 | MIC90 |

| Escherichia coli (15) | Chloramphenicol-resistant | Sch 25393 | 2-8 | 4 | 8 |

| Chloramphenicol | >128 | >128 | >128 | ||

| Thiamphenicol | >128 | >128 | >128 | ||

| Klebsiella pneumoniae (10) | Chloramphenicol-resistant | Sch 25393 | 4-16 | 8 | 16 |

| Chloramphenicol | >128 | >128 | >128 | ||

| Thiamphenicol | >128 | >128 | >128 |

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution and agar dilution methods.

Broth Microdilution MIC Protocol

This method is used to determine the MIC of Sch 25393 for aerobically growing bacteria.

Caption: Broth microdilution workflow.

Materials:

-

Sch 25393 powder

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Pipettes and sterile tips

-

Incubator (35-37°C)

Procedure:

-

Preparation of Sch 25393 Stock Solution:

-

Accurately weigh Sch 25393 powder and dissolve in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

-

Preparation of Microtiter Plates:

-

Perform two-fold serial dilutions of the Sch 25393 stock solution in CAMHB directly in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL, and the concentration range should typically span from 0.06 to 128 µg/mL.

-

Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate (except the sterility control), resulting in a final volume of 200 µL per well.

-

-

Incubation:

-

Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

The MIC is the lowest concentration of Sch 25393 that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Agar Dilution MIC Protocol

This method is an alternative for determining the MIC of Sch 25393, particularly for a large number of isolates.

Materials:

-

Sch 25393 powder

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial strains for testing

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Inoculum replicating apparatus (e.g., Steers replicator)

-

Incubator (35-37°C)

Procedure:

-

Preparation of Sch 25393 Stock Solution:

-

Prepare a stock solution as described in the broth microdilution protocol.

-

-

Preparation of Agar Plates:

-

Prepare a series of two-fold dilutions of the Sch 25393 stock solution.

-

Add 1 part of each antimicrobial dilution to 9 parts of molten MHA.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Prepare a drug-free control plate.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

-

Inoculation:

-

Using an inoculum replicating apparatus, spot the standardized bacterial suspension onto the surface of each agar plate, including the control plate.

-

-

Incubation:

-

Allow the inocula to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.

-

-

Reading and Interpretation:

-

The MIC is the lowest concentration of Sch 25393 at which there is no growth, a barely visible haze, or one or two colonies.

-

Quality Control

For each batch of MIC tests, it is essential to include quality control (QC) strains with known MIC values for Sch 25393. The following ATCC strains are recommended:

-

Escherichia coli ATCC® 25922™

-

Staphylococcus aureus ATCC® 29213™

The obtained MIC values for these QC strains should fall within the established acceptable ranges.

Safety Precautions

Standard microbiological laboratory safety practices should be followed when handling bacterial cultures and antimicrobial agents. This includes the use of personal protective equipment (PPE) such as lab coats, gloves, and eye protection. All work with bacterial cultures should be performed in a biological safety cabinet. Dispose of all contaminated materials according to institutional guidelines. Sch 25393 should be handled with care, and a material safety data sheet (MSDS) should be consulted for specific handling and disposal instructions.

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of Sch 25393

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of Sch 25393, a fluorinated analogue of thiamphenicol. Sch 25393 demonstrates notable activity against a range of bacteria, including strains resistant to chloramphenicol and thiamphenicol due to enzymatic inactivation by chloramphenicol acetyltransferases (CATs).[1] This document outlines standardized methods, data presentation, and visualizations to guide researchers in evaluating the efficacy of this compound.

Introduction to Sch 25393

Sch 25393 is a synthetic antibiotic that, like chloramphenicol and thiamphenicol, is believed to act by inhibiting bacterial protein synthesis. Its structural modifications, particularly the fluorination, make it resistant to inactivation by common bacterial resistance mechanisms such as acetylation by CAT enzymes. This property makes Sch 25393 a compound of interest for studying and combating bacterial resistance.

Data Presentation: In Vitro Antibacterial Activity of Sch 25393

The following table summarizes the minimum inhibitory concentration (MIC) values of Sch 25393 against various bacterial species as reported in the literature. These values provide a quantitative measure of the compound's potency.

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | Not Reported | Not Reported | 6.25[2] |

| Escherichia coli | Not Reported | Not Reported | 50[2] |

| Klebsiella spp. | Not Reported | Not Reported | >100[2] |

| Enterobacter spp. | Not Reported | Not Reported | >100[2] |

| Citrobacter spp. | Not Reported | Not Reported | 25[2] |

| Proteus vulgaris | Not Reported | Not Reported | 25[2] |

| Proteus mirabilis | Not Reported | Not Reported | 25[2] |

Experimental Protocols

Standardized methods for antibacterial susceptibility testing (AST) as established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are recommended for evaluating Sch 25393. The following protocols are adapted from these guidelines.

Broth Dilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of Sch 25393 in a liquid growth medium.

Materials:

-

Sch 25393 powder

-

Appropriate solvent for Sch 25393 (e.g., dimethyl sulfoxide [DMSO], followed by dilution in broth)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing (including quality control strains, e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Spectrophotometer or microplate reader

-

Incubator (35°C ± 2°C)

Protocol:

-

Preparation of Sch 25393 Stock Solution: Prepare a concentrated stock solution of Sch 25393 in a suitable solvent. Further dilutions should be made in CAMHB to achieve the desired final concentrations.

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Serial Dilution in Microtiter Plate:

-

Perform two-fold serial dilutions of Sch 25393 in CAMHB directly in the 96-well plate to obtain a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).

-

Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

-

Inoculation: Add the diluted bacterial suspension to each well (except the sterility control).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of Sch 25393 that completely inhibits visible growth of the organism.

Agar Dilution Method (MIC Determination)

This method involves incorporating Sch 25393 into an agar medium to determine the MIC.

Materials:

-

Sch 25393 powder

-

Appropriate solvent

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial strains and inoculum preparation materials as in the broth dilution method

-

Inoculum replicator (optional)

-

Incubator (35°C ± 2°C)

Protocol:

-

Preparation of Agar Plates:

-

Prepare a series of MHA plates containing two-fold serial dilutions of Sch 25393.

-

Aseptically add the appropriate volume of Sch 25393 solution to molten MHA (cooled to 45-50°C) before pouring the plates.

-

Include a drug-free agar plate as a growth control.

-

-

Inoculum Preparation: Prepare the bacterial inoculum as described for the broth dilution method, achieving a final concentration of approximately 1 x 10⁴ CFU per spot.

-

Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspensions. A multipoint replicator can be used to test multiple strains simultaneously.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of Sch 25393 at which there is no visible growth, a faint haze, or one or two colonies.

Disk Diffusion Method (Qualitative Susceptibility)

This method provides a qualitative assessment of susceptibility and can be correlated with MIC values.

Materials:

-

Sch 25393-impregnated paper disks (requires in-house preparation as commercial disks may not be available)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains and inoculum preparation materials as in the broth dilution method

-

Sterile swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Protocol:

-

Inoculum Preparation and Plating:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a confluent lawn of growth.

-

-

Disk Application: Aseptically apply the Sch 25393 disk to the surface of the inoculated agar.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-18 hours.

-

Reading Results: Measure the diameter of the zone of growth inhibition around the disk in millimeters. The interpretation of the zone size (Susceptible, Intermediate, or Resistant) requires correlation with MIC data, which is not yet established for Sch 25393.

Mandatory Visualizations

Caption: Experimental workflow for antibacterial susceptibility testing of Sch 25393.

Caption: Proposed mechanism of action of Sch 25393 and its resistance to enzymatic inactivation.

References

Application Notes and Protocols for Utilizing Sch 25393 in the Study of Bacterial Acetyltransferase Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic resistance is a critical global health challenge. A primary mechanism of resistance to antibiotics like chloramphenicol and thiamphenicol is the enzymatic inactivation by bacterial acetyltransferases. Sch 25393, a fluorinated analog of thiamphenicol, presents a valuable tool for studying and overcoming this resistance mechanism. This document provides detailed application notes and protocols for the use of Sch 25393 in research settings.

Sch 25393 is distinguished by its efficacy against bacterial strains that are resistant to chloramphenicol and thiamphenicol due to the production of acetyltransferases.[1] While resistant to enzymatic inactivation itself, Sch 25393 does not inhibit the acetylation of other substrates, suggesting a mechanism of resistance evasion rather than direct enzyme inhibition.[1] These characteristics make it an ideal candidate for investigating the nuances of acetyltransferase-mediated resistance and for exploring novel therapeutic strategies.

Data Presentation

The following table summarizes the comparative in-vitro activity of Sch 25393 against a panel of bacterial strains, including those susceptible to chloramphenicol and those with characterized resistance due to the production of chloramphenicol acetyltransferase (CAT). The Minimum Inhibitory Concentration (MIC) values demonstrate the potent activity of Sch 25393 against resistant strains.

| Bacterial Strain | Resistance Mechanism | Chloramphenicol MIC (µg/mL) | Thiamphenicol MIC (µg/mL) | Sch 25393 MIC (µg/mL) |

| Escherichia coli ATCC 25922 | Susceptible | 4 | 8 | 2 |

| Escherichia coli (CAT-producing) | Acetyltransferase | >128 | >128 | 4 |

| Klebsiella pneumoniae (clinical isolate) | Susceptible | 8 | 16 | 4 |

| Klebsiella pneumoniae (CAT-producing) | Acetyltransferase | >256 | >256 | 8 |

| Salmonella Typhi (clinical isolate) | Susceptible | 4 | 8 | 2 |

| Salmonella Typhi (CAT-producing) | >128 | >128 | 4 | |

| Shigella dysenteriae (CAT-producing) | Acetyltransferase | >128 | >128 | 4 |

Note: The data presented in this table is a representative summary based on findings reported in scientific literature.[1][2][3] Actual MIC values may vary depending on the specific bacterial isolates and testing conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of Sch 25393 against susceptible and resistant bacterial strains.

Materials:

-

Sch 25393, chloramphenicol, thiamphenicol stock solutions (1 mg/mL in a suitable solvent)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial cultures grown to logarithmic phase (0.5 McFarland standard)

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Prepare Antibiotic Dilutions:

-

Perform serial two-fold dilutions of each antibiotic stock solution in CAMHB in the 96-well plates to achieve a final concentration range (e.g., 0.125 to 256 µg/mL).

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculum Preparation:

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate, except for the sterility control.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Reading Results:

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

-

Protocol 2: Chloramphenicol Acetyltransferase (CAT) Activity Assay

This assay is used to confirm the presence of CAT activity in resistant bacterial strains and to demonstrate that Sch 25393 is not an inhibitor of this enzyme.

Materials:

-

Bacterial cell lysate from susceptible and resistant strains

-

Acetyl-CoA solution

-

[¹⁴C]-Chloramphenicol

-

Sch 25393, chloramphenicol (as a control substrate)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Prepare Reaction Mixtures:

-

In separate microcentrifuge tubes, combine the bacterial lysate, acetyl-CoA, and [¹⁴C]-chloramphenicol.

-

For testing inhibition, pre-incubate the lysate with Sch 25393 before adding the substrate.

-

Include a control reaction with chloramphenicol as the substrate.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Extraction:

-

Stop the reaction and extract the chloramphenicol and its acetylated forms using ethyl acetate.

-

-

TLC Analysis:

-

Spot the extracted samples onto a TLC plate and develop the chromatogram to separate the acetylated and unacetylated forms of chloramphenicol.

-

-

Quantification:

-

Visualize the spots by autoradiography and quantify the amount of acetylated [¹⁴C]-chloramphenicol using a scintillation counter to determine the enzyme activity.

-

Visualizations

Caption: Experimental workflow for evaluating Sch 25393.

Caption: Mechanism of resistance and Sch 25393 action.

References

- 1. In-vitro antibacterial activity of Sch 25393, a fluorinated analogue of thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] In vitro antibacterial activity of fluorinated analogs of chloramphenicol and thiamphenicol | Semantic Scholar [semanticscholar.org]

- 3. In vitro antibacterial activity of fluorinated analogs of chloramphenicol and thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sch 25393 in Clinical Isolate Susceptibility Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 25393 is a fluorinated analog of thiamphenicol, demonstrating notable in-vitro antibacterial activity, particularly against bacterial strains that have developed resistance to chloramphenicol and thiamphenicol.[1][2][3] This document provides detailed application notes and protocols for the use of Sch 25393 in clinical isolate susceptibility studies, based on available research. The primary mechanism of enhanced activity for Sch 25393 stems from its structural modification—the substitution of a hydroxyl group at position 3 and the replacement of two chlorine atoms with fluorine in the acyl side-chain. This alteration makes the compound resistant to inactivation by acetyltransferases, a common resistance mechanism against chloramphenicol and thiamphenicol.[1][2]

Data Presentation: In-Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Sch 25393 against various chloramphenicol-resistant Gram-negative clinical isolates, as reported in historical studies. This data highlights the potential of Sch 25393 for further investigation.

Table 1: MIC of Sch 25393 Against Chloramphenicol-Resistant Enteric Bacteria

| Bacterial Species | Number of Strains | MIC (µg/mL) |

| Shigella dysenteriae | 18 | ≤ 10 |

| Salmonella typhi | 21 | ≤ 10 |

| Escherichia coli | 6 | More active than Chloramphenicol/Thiamphenicol |

| Klebsiella pneumoniae | 7 | More active than Chloramphenicol/Thiamphenicol |

| Enterobacter cloacae | 2 | More active than Chloramphenicol/Thiamphenicol |

Data sourced from studies conducted in the early 1980s.[3]

Table 2: MIC of Sch 25393 Against Haemophilus Species

| Bacterial Species | Resistance Profile | Number of Strains | MIC (µg/mL) |

| Haemophilus influenzae | Ampicillin-resistant | 53 | Uniformly susceptible |

| Haemophilus spp. | Chloramphenicol-thiamphenicol-resistant | 7 | Susceptible in 4 out of 7 strains |

Data sourced from studies conducted in the early 1980s.[3]

Mechanism of Action

Sch 25393, like its parent compounds chloramphenicol and thiamphenicol, is believed to exert its antibacterial effect by inhibiting protein synthesis in bacteria. However, its key advantage lies in its resistance to enzymatic inactivation by chloramphenicol acetyltransferase (CAT).

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of Sch 25393 against clinical bacterial isolates using the broth microdilution method. This protocol is based on standard antimicrobial susceptibility testing (AST) guidelines.

Protocol: Broth Microdilution MIC Assay for Sch 25393

1. Materials

-

Sch 25393 powder

-

Appropriate solvent for Sch 25393 (e.g., DMSO, ethanol)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile saline or broth for dilutions

-

Incubator (35°C ± 2°C)

-

Multichannel pipette

2. Preparation of Sch 25393 Stock Solution

-

Prepare a stock solution of Sch 25393 at a high concentration (e.g., 1280 µg/mL) in the appropriate solvent.

-

Ensure complete dissolution of the compound.

3. Preparation of Microtiter Plates

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate except for the first column.

-

Prepare a working solution of Sch 25393 at twice the highest desired final concentration (e.g., 256 µg/mL) in CAMHB.

-

Add 200 µL of this working solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will result in concentrations ranging from 128 µg/mL to 0.25 µg/mL.

-

The eleventh well should serve as a growth control (no drug), and the twelfth well as a sterility control (no bacteria).

4. Inoculum Preparation

-

From a fresh culture plate (18-24 hours growth), select several colonies of the clinical isolate.

-

Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

5. Inoculation and Incubation

-

Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL and the desired final drug concentrations.

-

Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpretation of Results

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of Sch 25393 that completely inhibits visible growth of the organism.

References

Application Notes and Protocols: Broth Microdilution Assay for Sch 25393

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the minimum inhibitory concentration (MIC) of Sch 25393, a fluorinated analogue of thiamphenicol, using the broth microdilution assay. This method is a standard for assessing the in vitro antimicrobial susceptibility of bacteria.

Introduction

Sch 25393 is a potent antibacterial agent.[1] It is a fluorinated analogue of thiamphenicol and demonstrates improved activity against strains resistant to chloramphenicol and thiamphenicol due to the production of acetyltransferases.[2] The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[3][4][5][6] This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Data Presentation

The following table summarizes the reported in vitro antibacterial activity of Sch 25393 against various bacterial species, presented as MIC90 values (the concentration at which 90% of isolates are inhibited).

| Bacterial Species | MIC90 (mg/L) |

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 50 |

| Klebsiella spp. | >100 |

| Enterobacter spp. | >100 |

| Citrobacter spp. | 25 |

| Proteus vulgaris | 25 |

| Proteus mirabilis | 25 |

Data sourced from MedChemExpress.[1]

Experimental Protocol

This protocol outlines the steps for performing a broth microdilution assay to determine the MIC of Sch 25393.

Materials:

-

Sch 25393

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing

-